molecular formula C34H51N B1244934 N-Methylindolo[3,2-b]-5alpha-cholest-2-ene

N-Methylindolo[3,2-b]-5alpha-cholest-2-ene

Cat. No. B1244934
M. Wt: 473.8 g/mol
InChI Key: SFOFIYGIGSPKJY-ZYHVJHMZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylindolo[3,2-b]-5alpha-cholest-2-ene is a steroid. It derives from a hydride of a pregnane.

Scientific Research Applications

  • Anticancer Activity : The synthesis of N-substituted side chain neocryptolepine scaffolds, which include compounds related to N-Methylindolo[3,2-b]-5alpha-cholest-2-ene, showed promising anticancer activity. These compounds were encapsulated into mesoporous silica oxide nanoemulsions to improve bioavailability, demonstrating potential as effective anticancer drug nanosystems (El Sayed et al., 2022).

  • Synthetic Challenges and Instability : A study on the synthesis of related indoloquinoline compounds highlights the potential instability of these compounds, which poses a challenge for their practical application (Zhang & Bierer, 2000).

  • Fluorescent Properties : Research into the synthesis of 5,10-dihydroindolo[3,2-b]indoles, closely related to N-Methylindolo[3,2-b]-5alpha-cholest-2-ene, revealed that these compounds exhibit strong fluorescence. This suggests potential applications in fluorescence-based technologies (Hung et al., 2015).

  • G-Quadruplex Stabilization : Indoloquinoline compounds, similar to N-Methylindolo[3,2-b]-5alpha-cholest-2-ene, were found to stabilize G-quadruplexes, which are structures in nucleic acids with implications in gene regulation and cancer research (Lavrado et al., 2015).

  • Spectral and Conformational Analysis : Vibrational spectra and stable conformations of compounds structurally related to N-Methylindolo[3,2-b]-5alpha-cholest-2-ene were investigated, providing insights into their physical and chemical properties, which are crucial for potential applications in material science and pharmaceuticals (Davydova et al., 2014).

  • Steroidal Modifications : Research into steroidal modifications, such as the synthesis of A-ring fused pyridosteroids, can provide insights into the manipulation of the steroidal backbone, which is a key feature in compounds like N-Methylindolo[3,2-b]-5alpha-cholest-2-ene. Such modifications have implications in the development of new drugs and materials (Barthakur et al., 2008).

properties

Product Name

N-Methylindolo[3,2-b]-5alpha-cholest-2-ene

Molecular Formula

C34H51N

Molecular Weight

473.8 g/mol

IUPAC Name

(1S,2S,5R,6R,9S,10R,13S)-1,5,16-trimethyl-6-[(2R)-6-methylheptan-2-yl]-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraene

InChI

InChI=1S/C34H51N/c1-22(2)10-9-11-23(3)28-16-17-29-26-15-14-24-20-32-27(25-12-7-8-13-31(25)35(32)6)21-34(24,5)30(26)18-19-33(28,29)4/h7-8,12-13,22-24,26,28-30H,9-11,14-21H2,1-6H3/t23-,24+,26+,28-,29+,30+,33-,34+/m1/s1

InChI Key

SFOFIYGIGSPKJY-ZYHVJHMZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)N(C6=CC=CC=C56)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)N(C6=CC=CC=C56)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylindolo[3,2-b]-5alpha-cholest-2-ene
Reactant of Route 2
N-Methylindolo[3,2-b]-5alpha-cholest-2-ene
Reactant of Route 3
Reactant of Route 3
N-Methylindolo[3,2-b]-5alpha-cholest-2-ene
Reactant of Route 4
N-Methylindolo[3,2-b]-5alpha-cholest-2-ene
Reactant of Route 5
N-Methylindolo[3,2-b]-5alpha-cholest-2-ene
Reactant of Route 6
N-Methylindolo[3,2-b]-5alpha-cholest-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.